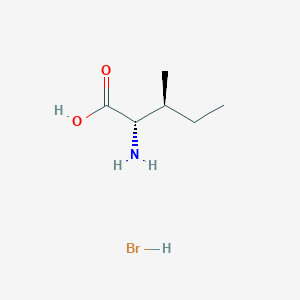
L-Isoleucin-hydrobromid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucin-hydrobromid is a derivative of L-isoleucine, an essential branched-chain amino acid. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties. L-isoleucine is vital for protein synthesis, muscle repair, and various metabolic processes in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Isoleucin-hydrobromid can be synthesized through the reaction of L-isoleucine with hydrobromic acid. This reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of L-isoleucine, and subsequently this compound, often involves microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli. These microorganisms are genetically engineered to enhance the production of L-isoleucine, which is then reacted with hydrobromic acid to form this compound .
Chemical Reactions Analysis
Types of Reactions: L-Isoleucin-hydrobromid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Isoleucin-hydrobromid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in muscle repair and metabolic disorders.
Industry: Used in the production of dietary supplements and pharmaceuticals .
Mechanism of Action
L-Isoleucin-hydrobromid exerts its effects primarily through its role as an amino acid in protein synthesis. It is involved in the regulation of blood sugar levels, energy production, and muscle repair. The compound interacts with various enzymes and receptors in the body, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
L-Leucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: Shares similar properties and functions in protein synthesis and metabolism.
L-Alloisoleucine: An isomer of L-isoleucine with slightly different biochemical properties .
Uniqueness: L-Isoleucin-hydrobromid is unique due to its specific interaction with hydrobromic acid, which imparts distinct chemical properties compared to other branched-chain amino acids. Its hydrobromide form enhances its solubility and stability, making it valuable in various industrial and research applications .
Properties
CAS No. |
17585-66-9 |
|---|---|
Molecular Formula |
C6H14BrNO2 |
Molecular Weight |
212.08 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanoic acid;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 |
InChI Key |
NIFONOGDCRJLMU-FHAQVOQBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N.Br |
Canonical SMILES |
CCC(C)C(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















